![molecular formula C21H22N2O6S3 B6560193 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946240-75-1](/img/structure/B6560193.png)
2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound featuring a combination of multiple functional groups. This compound incorporates aromatic systems, sulfonamide groups, and methoxy groups, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several key steps:
Synthesis of the thiophene-2-sulfonyl precursor.
Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.
Introduction of the 2,4-dimethoxybenzene moiety.
Final coupling of the sulfonyl groups.
Industrial Production Methods: : Industrial-scale production often leverages automated continuous flow reactors to enhance reaction efficiency, yield, and purity while ensuring the reaction conditions are tightly controlled to prevent decomposition of sensitive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thiophene moiety may undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group to thiol might be possible under strong reducing conditions.
Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution on the sulfonamide group is common.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Formation of thiophene sulfoxides or sulfones.
Reduction: : Conversion to thiol derivatives.
Substitution: : Various substituted benzene derivatives.
Applications De Recherche Scientifique
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide finds applications in several research domains:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: : Explored for therapeutic properties, possibly as a novel anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials, such as advanced polymers or coatings.
Mécanisme D'action
Mechanism: : The mechanism of action of this compound could involve interactions with specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. It may exert its effects through inhibition or activation of these targets.
Molecular Targets and Pathways
Interaction with sulfonamide-sensitive enzymes.
Modulation of signal transduction pathways involving aromatic and sulfonamide groups.
Comparaison Avec Des Composés Similaires
Comparison: : Similar compounds might include other sulfonamide-based molecules or tetrahydroquinoline derivatives. What sets this compound apart is its unique combination of functional groups, providing a distinctive set of chemical and biological properties.
List of Similar Compounds
Sulfanilamide: : A simpler sulfonamide with antibiotic properties.
Tetramethylthiophene: : A related thiophene derivative.
N-Methylquinolinium: : A structurally related tetrahydroquinoline.
Overall, the unique structural features of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide drive its diverse range of applications and reactivity in various fields of scientific research.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-17-8-10-20(19(14-17)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIPIXTLYRAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6560113.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate](/img/structure/B6560120.png)
![1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea](/img/structure/B6560136.png)
![N-(2,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6560143.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6560146.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6560147.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6560163.png)
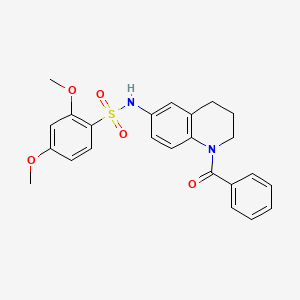
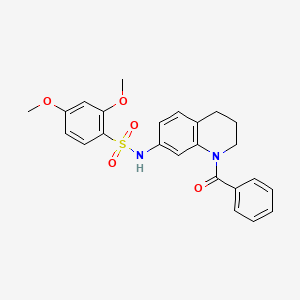
![8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6560200.png)
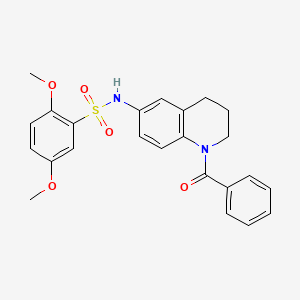
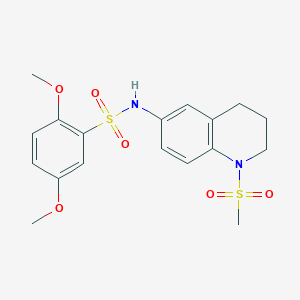
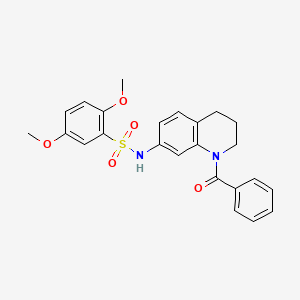
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6560236.png)
